molecular formula C26H23ClFN3O2S B2771039 3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115418-14-8

3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2771039
CAS RN: 1115418-14-8
M. Wt: 496
InChI Key: IRWFNFUWMYRDNJ-UHFFFAOYSA-N
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Description

3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown that derivatives of quinazoline, a core structure similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with modifications on the quinazoline ring system have demonstrated notable antibacterial and antifungal activities. These studies highlight the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Patel, 2010; Rao & Subramaniam, 2015).

Cytotoxic Activities

Some quinazoline derivatives have been synthesized to evaluate their cytotoxic activities against cancer cells. These studies indicate the potential of quinazoline compounds in cancer therapy by showing significant cytotoxicity towards various cancer cell lines. This suggests that quinazoline derivatives could be promising candidates for anticancer drug development (Bu et al., 2001).

Analgesic Activities

Quinazoline derivatives have also been investigated for their analgesic activities. The synthesis of new compounds containing the quinazoline moiety has led to the discovery of molecules with potential analgesic properties. These findings support the exploration of quinazoline derivatives as novel analgesic drugs (Saad et al., 2011).

Biological and Pharmacological Screening

The incorporation of quinazoline structures into new compounds has been a strategy for enhancing biological and pharmacological properties. Various quinazoline derivatives have been synthesized and screened for antimicrobial, anti-inflammatory, and anticonvulsant activities. These studies demonstrate the versatility of quinazoline derivatives in medicinal chemistry and drug discovery (Patel et al., 2009).

properties

IUPAC Name

3-benzyl-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S/c1-2-12-29-24(32)18-9-11-21-23(13-18)30-26(34-16-19-8-10-20(28)14-22(19)27)31(25(21)33)15-17-6-4-3-5-7-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWFNFUWMYRDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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